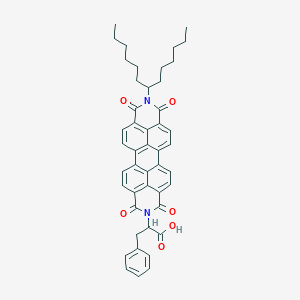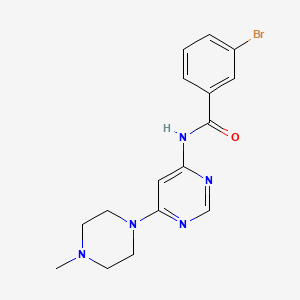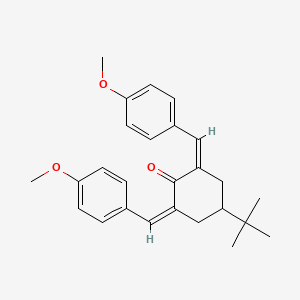
PtttadP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PtttadP, or poly-L-threonine-tetra-L-alanine-diaminopimelic acid, is a linear peptide consisting of four alanine residues and one threonine residue. It is a product of the post-translational modification of proteins and has been identified in a variety of organisms, including bacteria, fungi, and plants. This compound has been shown to be involved in a variety of cellular processes, including protein trafficking, protein folding, and signaling pathways.
Mécanisme D'action
The mechanism of action of PtttadP is not yet fully understood. However, it is believed to be involved in the post-translational modification of proteins, as well as the regulation of gene expression. It is also believed to be involved in the folding of proteins and the trafficking of proteins within cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to be involved in the post-translational modification of proteins, as well as the regulation of gene expression. It has also been shown to be involved in the folding of proteins and the trafficking of proteins within cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PtttadP in laboratory experiments include its availability as a commercial reagent, its stability in solution, and its ability to be modified to study specific proteins. The limitations of using this compound in laboratory experiments include its relatively low solubility and its limited availability in some organisms.
Orientations Futures
For research on PtttadP include further investigations into its mechanism of action, its role in protein folding, and its role in the regulation of gene expression. Additionally, further research is needed to understand the biochemical and physiological effects of this compound. Finally, further research is needed to develop new drugs and therapies based on this compound.
Méthodes De Synthèse
The synthesis of PtttadP is accomplished by the chemical ligation of the amino acids alanine and threonine. This is done by first forming a peptide bond between the two amino acids, followed by the addition of a diaminopimelic acid group to the threonine residue. The resulting peptide is then purified and characterized. The synthesis of this compound has been optimized and is now available commercially as a reagent.
Applications De Recherche Scientifique
PtttadP has been used for a variety of scientific research applications, including protein folding, protein trafficking, and signaling pathways. In addition, it has been used to study the structure and function of proteins, and to develop new drugs and therapies. It has also been used to study the effects of post-translational modifications on protein function, and to study the role of this compound in the regulation of gene expression.
Propriétés
IUPAC Name |
3-phenyl-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44N2O6/c1-3-5-7-12-16-28(17-13-8-6-4-2)47-42(49)33-22-18-29-31-20-24-35-41-36(25-21-32(39(31)41)30-19-23-34(43(47)50)40(33)38(29)30)45(52)48(44(35)51)37(46(53)54)26-27-14-10-9-11-15-27/h9-11,14-15,18-25,28,37H,3-8,12-13,16-17,26H2,1-2H3,(H,53,54) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKHHDROLQEEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC8=CC=CC=C8)C(=O)O)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2732797.png)
![N''-[(4-chlorophenyl)methyl]guanidine hydroiodide](/img/structure/B2732798.png)

![3-Pyridin-2-yl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-4-amine](/img/structure/B2732802.png)

![4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2732809.png)
![N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2732810.png)

![Tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate](/img/structure/B2732814.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea](/img/structure/B2732815.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide](/img/structure/B2732816.png)
![N-(2-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2732817.png)
![2-(4-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2732818.png)